molecular formula C11H10ClNO B8289782 5-(2-Chloroethyl)indole-3-carboxaldehyde

5-(2-Chloroethyl)indole-3-carboxaldehyde

Cat. No. B8289782
M. Wt: 207.65 g/mol
InChI Key: RTTMTWTYXIWZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chloroethyl)indole-3-carboxaldehyde is a useful research compound. Its molecular formula is C11H10ClNO and its molecular weight is 207.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Chloroethyl)indole-3-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Chloroethyl)indole-3-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(2-Chloroethyl)indole-3-carboxaldehyde

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

5-(2-chloroethyl)-1H-indole-3-carbaldehyde

InChI

InChI=1S/C11H10ClNO/c12-4-3-8-1-2-11-10(5-8)9(7-14)6-13-11/h1-2,5-7,13H,3-4H2

InChI Key

RTTMTWTYXIWZCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CCCl)C(=CN2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1.46 mL (15.7 mmol) phosphorous oxychloride in 5 mL DMF is stirred for 20 minutes. A solution of 2.11 g (13.1 mmol) 5-(2-hydroxyethyl)indole (reference example 6) in 5 mL DMF is added, and the reaction mixture is heated to 80° C. for ten minutes. The reaction is quenched with solid sodium bicarbonate and diluted with 250 mL 1:1 CH2Cl2:MeOH. The inorganic solids are filtered off, and the filtrate concentrated. The resulting residue is refluxed in 75 mL 1N HCl solution for one hour, then extracted with CH2Cl2. The organic extracts are combined and concentrated, and the residue chromatographed (20:1 CH2Cl2:MeOH) to provide 2.45 g of the product as a brown solid in 90% yield. 1H NMR (CDCl3): δ 3.19 (2H, t, J=7 Hz), 3.76 (2H, t, J=7 Hz), 7.20 (1H, dd, J=8, 1 Hz), 7.40 (1H, d, J=8 Hz), 7.85 (1H, d, J=3 Hz), 8.19 (1H, s), 8.98 (1H, br), 10.05 (1H, s). MS (EI) m/z 207, 209 (M[35Cl, 37Cl])+, 158 (M−CH2Cl)+.
Quantity
1.46 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.11 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
90%

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